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Compound of Interest

Compound Name: Dimethyl ethylidenemalonate

Cat. No.: B099043

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Dimethyl ethylidenemalonate (CAS 17041-60-0), a valuable building block in organic
synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with generalized experimental protocols for these
analytical techniques.

Core Spectroscopic Data

The empirical formula for Dimethyl ethylidenemalonate is C7H1004, with a molecular weight
of 158.15 g/mol .[1][2][3] The structural and spectroscopic data presented below are crucial for
its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 3C NMR data provide detailed information about the hydrogen and carbon framework of
Dimethyl ethylidenemalonate.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift

Multiplicity Integration Assignment
(ppm)

Data not available

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (ppm) Assighment

Data not available

Note: Specific, publicly available, peer-reviewed *H and 3C NMR chemical shift data for
Dimethyl ethylidenemalonate is limited. The data is often presented in graphical format in
databases. Researchers should acquire and interpret their own spectra for definitive structural
confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of Dimethyl ethylidenemalonate is characterized by the following key absorption
bands.

Table 3: FT-IR Spectroscopic Data[4]

Wavenumber (cm—?) Intensity Assignment
~2950 Medium C-H stretch (alkane)
~1720 Strong C=0 stretch (ester)
~1650 Medium C=C stretch (alkene)
~1250 Strong C-O stretch (ester)

Note: The exact peak positions and intensities may vary slightly depending on the sampling
method (e.g., neat, thin film, or solution).
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data[1][5]

miz Relative Intensity (%) Assighment

158 Moderate [M]* (Molecular lon)
127 High [M - OCHs]*

126 High [M - CHsOH]*

99 Moderate [M - COOCHs]*

59 High [COOCHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized based on the instrumentation

and sample.

NMR Spectroscopy (*H and **C)

» Sample Preparation: A small amount of Dimethyl ethylidenemalonate is dissolved in a
deuterated solvent, such as chloroform-d (CDCIs), to a concentration of approximately 5-25
mg/mL in a standard 5 mm NMR tube.

e Instrument Setup:

o The NMR tube is placed in the spectrometer.

o

The magnetic field is locked onto the deuterium signal of the solvent.

[¢]

The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.[6]

[¢]

The probe is tuned to the appropriate frequency for *H or 13C nuclei.
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o Data Acquisition:

o H NMR: A standard one-pulse sequence is typically used. Key parameters include a 30-
45° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4
seconds, and a relaxation delay of 1-2 seconds.

o 13C NMR: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is
used to simplify the spectrum to singlets for each unique carbon.[6] A wider spectral width
(e.g., 0-220 ppm) is required.[6] Due to the low natural abundance of 13C, a larger number
of scans and a longer relaxation delay (e.g., 2-5 seconds) are often necessary to achieve
a good signal-to-noise ratio.[6]

» Data Processing:
o The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
o The spectrum is phased and baseline corrected.

o The chemical shifts are referenced to the residual solvent peak (e.g., CDCls at 7.26 ppm
for 1H and 77.16 ppm for 13C) or an internal standard like tetramethylsilane (TMS).[6]

FT-IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g.,
isopropanol) and a background spectrum is collected.

o Asmall drop of neat Dimethyl ethylidenemalonate is placed directly onto the ATR
crystal.

o Data Acquisition:
o The FTIR spectrum is recorded, typically in the range of 4000-400 cm™—1.
o Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

» Data Processing:
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o The resulting spectrum is displayed in terms of transmittance or absorbance.

o ATR corrections may be applied if necessary.

Mass Spectrometry (Electron Impact - El)

o Sample Introduction: A small amount of the sample is introduced into the ion source, often
via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is
vaporized by heating in a high vacuum environment.[5]

« lonization: The gaseous molecules are bombarded with a beam of high-energy electrons
(typically 70 eV).[1][7] This causes the ejection of an electron from the molecule, forming a
positively charged molecular ion ([M]*) and various fragment ions.[1][7]

o Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[5]

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Logical relationship between spectroscopic techniques and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b099043#spectroscopic-data-nmr-ir-ms-of-dimethyl-
ethylidenemalonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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